Ethyl 5,6-dichloropicolinate
CAS No.: 1214366-92-3
Cat. No.: VC0060182
Molecular Formula: C8H7Cl2NO2
Molecular Weight: 220.049
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1214366-92-3 |
|---|---|
| Molecular Formula | C8H7Cl2NO2 |
| Molecular Weight | 220.049 |
| IUPAC Name | ethyl 5,6-dichloropyridine-2-carboxylate |
| Standard InChI | InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)6-4-3-5(9)7(10)11-6/h3-4H,2H2,1H3 |
| Standard InChI Key | ZNKCKBUCUHCEGP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NC(=C(C=C1)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 5,6-dichloropicolinate features a pyridine ring with two chlorine substituents at positions 5 and 6, along with an ethyl carboxylate group at position 2. This arrangement creates a distinctive chemical identity with specific structural features that influence its reactivity and applications.
Basic Identification Data
The following table presents the essential identification parameters for ethyl 5,6-dichloropicolinate:
| Parameter | Value |
|---|---|
| IUPAC Name | Ethyl 5,6-dichloropyridine-2-carboxylate |
| CAS Registry Number | 1214366-92-3 |
| Molecular Formula | C₈H₇Cl₂NO₂ |
| Molecular Weight | 220.05 g/mol |
| SMILES Notation | CCOC(=O)C1=NC(=C(C=C1)Cl)Cl |
| InChI | InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)6-4-3-5(9)7(10)11-6/h3-4H,2H2,1H3 |
| InChIKey | ZNKCKBUCUHCEGP-UHFFFAOYSA-N |
Source: The structural information is documented in multiple chemical databases and supplier catalogs .
Structural Features
The compound consists of a pyridine core with the following key structural elements:
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A pyridine ring with nitrogen at position 1
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Two chlorine substituents at positions 5 and 6
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An ethyl carboxylate group (ethyl ester) at position 2
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A planar conjugated system typical of aromatic heterocycles
The dichloro substitution pattern on adjacent carbon atoms creates a distinctive electronic distribution that influences the compound's reactivity and potential applications in medicinal chemistry and organic synthesis.
Physicochemical Properties
The physicochemical profile of ethyl 5,6-dichloropicolinate determines its behavior in various chemical environments, solubility characteristics, and handling requirements for laboratory and industrial applications.
Physical Properties
While experimental physical property data for ethyl 5,6-dichloropicolinate is limited in the available literature, the following properties have been documented or can be reliably predicted:
| Property | Value | Note |
|---|---|---|
| Physical State | Solid | At standard conditions |
| Color | Not specified in literature | Likely white to off-white based on similar compounds |
| Density | Not experimentally determined | Estimated ~1.3-1.5 g/cm³ based on similar structures |
| Boiling Point | Not experimentally determined | Likely >300°C at 760 mmHg (estimated) |
| Melting Point | Not experimentally determined | - |
| Flash Point | Not experimentally determined | - |
The compound's physical properties can be partially inferred from structurally similar compounds like ethyl 4,6-dichloropicolinate and other dichlorinated pyridine derivatives .
Solubility Profile
Based on its structure and functional groups, ethyl 5,6-dichloropicolinate is expected to exhibit the following solubility characteristics:
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Good solubility in organic solvents such as ethanol, methanol, acetonitrile, dichloromethane, and ethyl acetate
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Limited solubility in water due to the hydrophobic nature of the chlorinated pyridine ring
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Improved aqueous solubility in acidic conditions due to potential protonation of the pyridine nitrogen
This solubility profile is consistent with other chlorinated pyridine carboxylates and influences its applications in organic synthesis and formulation development .
Chemical Reactivity
The reactivity of ethyl 5,6-dichloropicolinate is governed by its key functional groups and structural features, which determine its behavior in various chemical transformations and potential applications.
Structural Relationships and Similar Compounds
Ethyl 5,6-dichloropicolinate belongs to a broader family of chlorinated pyridine carboxylates with diverse substitution patterns. Examining these structural relationships provides valuable insights into its chemical behavior and potential applications.
Related Compounds
The following table presents structurally related compounds that share key features with ethyl 5,6-dichloropicolinate:
| Compound | CAS Number | Structural Relationship |
|---|---|---|
| Ethyl 4,6-dichloropicolinate | 873450-61-4 | Isomeric form with different chlorine positions |
| Ethyl 5-chloro-6-methoxypicolinate | 1214388-09-6 | One chlorine replaced with methoxy group |
| Ethyl 4,5-dichloropicolinate | 1806276-27-6 | Isomeric form with different chlorine positions |
| 5,6-Dichloropicolinic acid | Not specified | Carboxylic acid form (hydrolyzed ester) |
These structural analogs provide context for understanding the chemical behavior and applications of ethyl 5,6-dichloropicolinate through comparative analysis .
| Hazard Type | Classification | Reference |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed (H302) | GHS classification |
| Skin Irritation | Causes skin irritation (H315) | GHS classification |
| Eye Irritation | Causes serious eye irritation (H319) | GHS classification |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (H335) | GHS classification |
The compound carries a GHS signal word of "Warning" and requires appropriate handling precautions .
Current Research Context
While specific research focusing exclusively on ethyl 5,6-dichloropicolinate is limited in the current literature, the compound represents a valuable member of the chlorinated pyridine carboxylate family with potential applications in various research domains.
Research Opportunities
Based on the structural features and reactivity profile of ethyl 5,6-dichloropicolinate, several research directions warrant exploration:
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Structure-Activity Relationship Studies:
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Comparative analysis with isomeric dichloropicolinates
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Evaluation of biological activity across different substitution patterns
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Medicinal chemistry exploration in targeted therapeutic areas
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Synthetic Methodology Development:
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Optimization of selective chlorination procedures
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Development of novel transformations of the dichloropyridine scaffold
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Application in diversity-oriented synthesis
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Material Science Applications:
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Investigation as components in specialty polymers
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Exploration as ligands in coordination chemistry
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Evaluation in photochemical applications
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These research opportunities leverage the unique structural features of ethyl 5,6-dichloropicolinate to address challenges in chemical synthesis and therapeutic development .
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